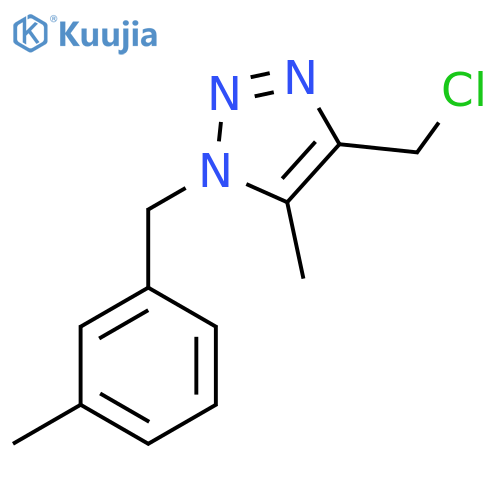Cas no 2172448-61-0 (4-(chloromethyl)-5-methyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole)

4-(chloromethyl)-5-methyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole 化学的及び物理的性質
名前と識別子
-
- 4-(chloromethyl)-5-methyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole
- 2172448-61-0
- EN300-1610337
- 4-(chloromethyl)-5-methyl-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole
-
- インチ: 1S/C12H14ClN3/c1-9-4-3-5-11(6-9)8-16-10(2)12(7-13)14-15-16/h3-6H,7-8H2,1-2H3
- InChIKey: MFVHRYCBJJZCPE-UHFFFAOYSA-N
- SMILES: ClCC1=C(C)N(CC2C=CC=C(C)C=2)N=N1
計算された属性
- 精确分子量: 235.0876252g/mol
- 同位素质量: 235.0876252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 224
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 30.7Ų
4-(chloromethyl)-5-methyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1610337-2.5g |
4-(chloromethyl)-5-methyl-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole |
2172448-61-0 | 2.5g |
$2969.0 | 2023-06-04 | ||
| Enamine | EN300-1610337-5.0g |
4-(chloromethyl)-5-methyl-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole |
2172448-61-0 | 5g |
$4391.0 | 2023-06-04 | ||
| Enamine | EN300-1610337-0.5g |
4-(chloromethyl)-5-methyl-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole |
2172448-61-0 | 0.5g |
$1453.0 | 2023-06-04 | ||
| Enamine | EN300-1610337-100mg |
4-(chloromethyl)-5-methyl-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole |
2172448-61-0 | 100mg |
$1332.0 | 2023-09-23 | ||
| Enamine | EN300-1610337-500mg |
4-(chloromethyl)-5-methyl-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole |
2172448-61-0 | 500mg |
$1453.0 | 2023-09-23 | ||
| Enamine | EN300-1610337-0.25g |
4-(chloromethyl)-5-methyl-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole |
2172448-61-0 | 0.25g |
$1393.0 | 2023-06-04 | ||
| Enamine | EN300-1610337-1000mg |
4-(chloromethyl)-5-methyl-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole |
2172448-61-0 | 1000mg |
$1515.0 | 2023-09-23 | ||
| Enamine | EN300-1610337-1.0g |
4-(chloromethyl)-5-methyl-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole |
2172448-61-0 | 1g |
$1515.0 | 2023-06-04 | ||
| Enamine | EN300-1610337-10.0g |
4-(chloromethyl)-5-methyl-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole |
2172448-61-0 | 10g |
$6512.0 | 2023-06-04 | ||
| Enamine | EN300-1610337-2500mg |
4-(chloromethyl)-5-methyl-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole |
2172448-61-0 | 2500mg |
$2969.0 | 2023-09-23 |
4-(chloromethyl)-5-methyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole 関連文献
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
4-(chloromethyl)-5-methyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazoleに関する追加情報
4-(Chloromethyl)-5-Methyl-1-(3-Methylphenyl)methyl-1H-1,2,3-Triazole: A Comprehensive Overview
The compound with CAS No 2172448-61-0, known as 4-(chloromethyl)-5-methyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of triazoles, which are widely studied due to their unique properties and versatility in organic synthesis.
The structure of 4-(chloromethyl)-5-methyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole is characterized by a triazole ring system with substituents at positions 4 and 5. The chloromethyl group at position 4 and the methyl group at position 5 contribute to its reactivity and stability. Additionally, the presence of a methyl-substituted phenyl group at position 1 enhances its aromaticity and electronic properties.
Recent studies have highlighted the importance of triazoles in medicinal chemistry, particularly as building blocks for drug discovery. The compound's ability to form stable complexes with metal ions has made it a valuable ligand in coordination chemistry. Furthermore, its reactivity towards nucleophilic substitution reactions makes it an attractive candidate for synthesizing bioactive molecules.
One of the most promising applications of this compound is in the field of catalysis. Researchers have demonstrated that 4-(chloromethyl)-5-methyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole can act as an efficient catalyst in various organic transformations, including alkylation and acylation reactions. Its ability to facilitate these reactions under mild conditions has drawn significant attention from the scientific community.
In terms of synthesis, this compound can be prepared through a variety of methods, including the reaction of appropriate alkyl halides with triazole derivatives. The choice of synthesis route depends on the desired purity and scale of production. Recent advancements in green chemistry have also led to the development of more sustainable methods for synthesizing this compound.
The stability and reactivity of 4-(chloromethyl)-5-methyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole make it a versatile building block in organic synthesis. Its ability to undergo various functional group transformations has been exploited in the construction of complex molecular architectures. For instance, it has been used as a key intermediate in the synthesis of heterocyclic compounds with potential pharmacological activity.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its impact on ecosystems. Recent studies have shown that under certain conditions, such as UV light or microbial action, this compound undergoes hydrolysis to form less hazardous byproducts. These findings are essential for developing strategies to minimize its environmental footprint.
In conclusion, 4-(chloromethyl)-5-methyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole is a multifaceted compound with a wide range of applications in chemistry and pharmacology. Its unique structure and reactivity continue to make it a subject of intense research interest. As new insights into its properties and applications emerge, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
2172448-61-0 (4-(chloromethyl)-5-methyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole) Related Products
- 2228198-44-3(5-(1-bromopropan-2-yl)-1,3-oxazole)
- 1242240-89-6(4-(4-(Methylthio)phenoxy)-6-chloropyrimidine)
- 864528-17-6(1-(2-azidoethyl)-4-(trifluoromethyl)benzene)
- 2228506-26-9(3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid)
- 1806797-62-5(Ethyl 3-amino-4-(difluoromethyl)-5-methylpyridine-2-acetate)
- 97000-24-3(Methyl 5-(3-methoxyphenyl)nicotinate)
- 1262011-89-1(3-Amino-4-(trifluoromethoxy)cinnamic acid)
- 2172468-65-2(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}pentanoic acid)
- 1806920-29-5(4-Bromo-6-(difluoromethyl)-3-nitropyridine-2-carbonyl chloride)
- 797007-47-7((2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one)




